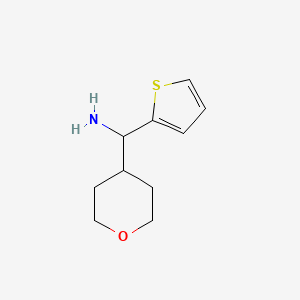

(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine

Description

(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine (CAS: 1342722-89-7) is a secondary amine featuring a tetrahydro-2H-pyran-4-yl (oxane) ring linked to a thiophen-2-yl group via a methanamine bridge. Its molecular formula is C₁₀H₁₅NOS, with a molecular weight of 197.30 g/mol . The compound has been explored in pharmaceutical research, particularly in amination reactions for heterocyclic systems (e.g., pyrrolopyrimidines) . Key properties include a purity of 98% and an InChIKey of UNMKFSQBECPYNJ-UHFFFAOYNA-N, indicating its stereochemical uniqueness .

Properties

Molecular Formula |

C10H15NOS |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

oxan-4-yl(thiophen-2-yl)methanamine |

InChI |

InChI=1S/C10H15NOS/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8/h1-2,7-8,10H,3-6,11H2 |

InChI Key |

UNMKFSQBECPYNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine typically involves the reaction of tetrahydropyran derivatives with thiophene derivatives under specific conditions. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures, followed by the addition of thiophene-2-carboxaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene or tetrahydrothiophene derivatives.

Scientific Research Applications

(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the thiophene and tetrahydropyran rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

The following table highlights structurally related compounds, their substituents, and similarity scores (based on ):

| Compound Name | Substituents | CAS RN | Similarity Score | Key Differences |

|---|---|---|---|---|

| (Tetrahydro-2H-pyran-4-yl)methanamine | H (no thiophene) | 65412-03-5 | 0.73 | Lacks thiophene moiety |

| Tetrahydro-4-phenyl-2H-pyran-4-methanamine | Phenyl instead of thiophene | 344329-76-6 | 0.70 | Aromatic phenyl substitution |

| (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine HCl | Methyl-thiophene + HCl salt | 1052519-53-5 | — | Methylated thiophene; salt form |

| 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-methanamine | 4-Methoxyphenyl substitution | 440087-51-4 | — | Methoxy-phenyl group |

Notes:

Physicochemical Properties

| Property | Target Compound | Phenyl Analogue (CAS 344329-76-6) | 3-Methylthiophene HCl (CAS 1052519-53-5) |

|---|---|---|---|

| Molecular Weight | 197.30 | 203.28 | 247.79 (HCl salt) |

| Lipophilicity (LogP) | Estimated ~2.1 (thiophene) | Higher (~2.8, phenyl) | ~2.5 (methyl-thiophene + HCl) |

| Solubility | Low (free base) | Low (free base) | High (HCl salt) |

Key Insights :

- Salt forms (e.g., HCl) enhance solubility, critical for in vivo applications .

Biological Activity

(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine, also known by its CAS number 1342722-89-7, is a compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₅NOS

- Molecular Weight : 197.30 g/mol

- CAS Number : 1342722-89-7

- Chemical Structure : The compound features a tetrahydropyran ring linked to a thiophene moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against various pathogens. This section will explore specific studies that highlight the effectiveness of this compound against bacterial and fungal strains.

- Antitumor Effects : The compound's structure suggests potential antitumor activity, as many thienyl and pyran derivatives have been associated with cytotoxic effects on cancer cell lines. This section will analyze data from in vitro studies assessing its efficacy against different cancer types.

- Neuroprotective Properties : Compounds containing thiophene and tetrahydropyran rings have been investigated for their neuroprotective effects. This section will summarize findings related to their impact on neurodegenerative diseases.

Antimicrobial Activity

A study conducted by researchers at the University of Milan evaluated the antimicrobial properties of various tetrahydropyran derivatives, including this compound. The results indicated significant inhibition of growth against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the range of 32–128 µg/mL.

Antitumor Activity

In vitro assays performed on several cancer cell lines demonstrated that this compound exhibited cytotoxicity with IC₅₀ values ranging from 10 µM to 50 µM depending on the cell line tested. For instance:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 25 |

| MDA-MB-231 | 30 |

| A549 | 40 |

These findings suggest a promising role for this compound in cancer therapy, potentially acting through apoptosis induction pathways.

Neuroprotective Effects

A recent study investigated the neuroprotective effects of tetrahydropyran derivatives in models of oxidative stress-induced neuronal damage. Results indicated that this compound significantly reduced neuronal cell death and oxidative stress markers, suggesting it may be beneficial in treating neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : The thiophene moiety may facilitate binding to specific receptors involved in signaling pathways associated with cancer and inflammation.

- Oxidative Stress Reduction : The presence of the tetrahydropyran ring is hypothesized to contribute to antioxidant properties, aiding in cellular protection against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.